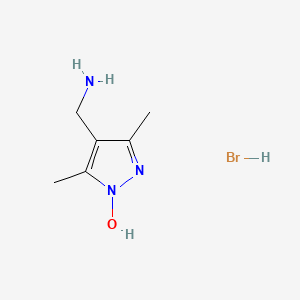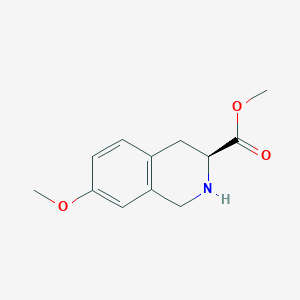
4-(Quinazolin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinazolin-2-YL)aniline is a compound that belongs to the class of quinazoline derivativesThe structure of this compound consists of a quinazoline ring fused to an aniline moiety, making it a valuable scaffold for the development of various pharmacologically active compounds .
Preparation Methods
The synthesis of 4-(Quinazolin-2-YL)aniline can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to produce quinazolin-4(3H)-one. This intermediate can be further reacted with aniline to yield this compound . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring
Scientific Research Applications
4-(Quinazolin-2-YL)aniline has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 4-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
4-(Quinazolin-2-YL)aniline can be compared with other quinazoline derivatives such as:
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Known for its anticancer properties.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Displays antimicrobial activity.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-quinazolin-2-ylaniline |
InChI |
InChI=1S/C14H11N3/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H,15H2 |
InChI Key |
IKQFQLZXUGPQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



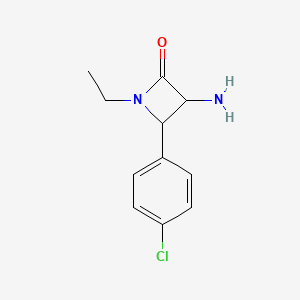
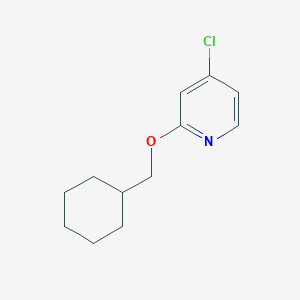
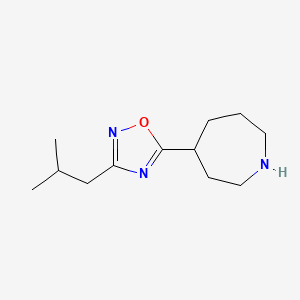
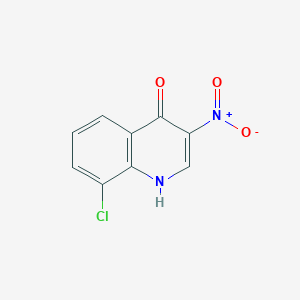
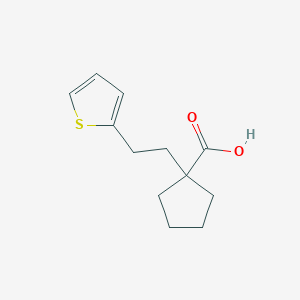


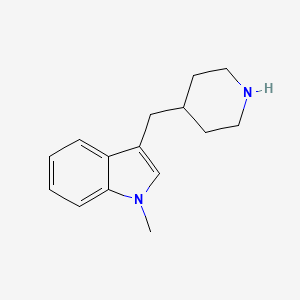
![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

